molecular formula C13H22N6O2S B11928627 N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B11928627
M. Wt: 326.42 g/mol
InChI Key: SWODDJWJUGOAQB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H22N6O2S

Molecular Weight

326.42 g/mol

IUPAC Name

N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21)

InChI Key

SWODDJWJUGOAQB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Azidopropyl)biotinamide typically involves the reaction of biotin with 3-azidopropylamine. The process can be summarized as follows:

    Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).

    Reaction with 3-Azidopropylamine: The activated biotin is then reacted with 3-azidopropylamine to form N-(3-Azidopropyl)biotinamide.

Industrial Production Methods: While specific industrial production methods for N-(3-Azidopropyl)biotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: N-(3-Azidopropyl)biotinamide primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition reactions. These reactions can be categorized into:

Common Reagents and Conditions:

    CuAAC: Copper(I) salts (e.g., copper(I) bromide), reducing agents (e.g., sodium ascorbate), and organic solvents (e.g., DMF or DMSO).

    SPAAC: Strained alkynes (e.g., DBCO or BCN) and organic solvents.

Major Products: The major products of these reactions are biotinylated conjugates, which are biomolecules labeled with biotin through the formation of a stable triazole ring.

Scientific Research Applications

N-(3-Azidopropyl)biotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Azidopropyl)biotinamide involves its ability to undergo click chemistry reactions, specifically azide-alkyne cycloaddition. The azide group reacts with alkyne-containing molecules to form a stable triazole ring. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. The biotin moiety then binds to avidin or streptavidin, enabling the detection, isolation, and analysis of the biotinylated molecules .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-azidopropyl)pentanamide .
  • Molecular Formula : C₁₅H₂₅N₅O₂S.
  • Molecular Weight : 326.42 g/mol .
  • Structure: Features a biotin (hexahydrothienoimidazolone) core linked to a 3-azidopropyl group via a pentanamide spacer.

Physical Properties :

  • Melting Point : 168°C.
  • Appearance : White crystalline powder.
  • Purity : ≥95% (HPLC) .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Biotin Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Synthesis Method Key Applications Reference
N-(3-Azidopropyl)-5-(2-oxohexahydrothienoimidazol-4-yl)pentanamide C₁₅H₂₅N₅O₂S 326.42 Azide (-N₃) EDCI coupling in DMF Click chemistry, bioconjugation
N-(2-Aminoethyl)biotinamide C₁₁H₂₀N₄O₂S 288.37 Amine (-NH₂) Biotin + ethylenediamine coupling Protein labeling, affinity probes
N-(2-Hydroxyethyl)biotinamide C₁₂H₂₁N₃O₃S 287.38 Hydroxyl (-OH) Biotin + ethanolamine coupling Hydrophilic linkers, diagnostic assays
Biotin-PEG3-Azide C₁₈H₃₂N₆O₅S 444.55 Azide + PEG spacer RAFT polymerization Improved solubility, in vivo targeting
N-(3-(5-Aminonaphthalen-1-yl)propyl)biotinamide C₂₃H₃₀N₄O₂S 426.58 Naphthalene group Multi-step amidation Fluorescent probes, receptor studies
Biotin-CBT C₁₈H₂₃N₅O₂S₂ 429.54 Cyanobenzothiazole TFA-mediated deprotection Chemoselective ligation, imaging

Structural Modifications and Functional Implications

Azide vs. Amine/Hydroxyl Groups: The azide in the parent compound enables strain-promoted azide-alkyne cycloaddition (SPAAC), whereas amine or hydroxyl derivatives (e.g., N-(2-aminoethyl)biotinamide) are used for carbodiimide-mediated conjugations .

PEG Spacer Integration :

  • Biotin-PEG3-Azide incorporates a triethylene glycol (PEG3) spacer, enhancing aqueous solubility and reducing steric hindrance in bioconjugation .

Aromatic Extensions :

  • The naphthalene derivative (CAS 2375201-60-6) introduces fluorescence, enabling tracking in cellular imaging .

Specialized Reactivity: Biotin-CBT contains a cyanobenzothiazole group, enabling rapid and specific reactions with cysteine residues under physiological conditions .

Biological Activity

N-(3-Azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is a biotin derivative characterized by its unique azide group. This compound is notable for its applications in bioconjugation and labeling due to its ability to participate in click chemistry reactions. Understanding its biological activity is crucial for its effective application in various biochemical and medical research fields.

  • Molecular Formula : C13H22N6O2S
  • Molecular Weight : 326.42 g/mol
  • IUPAC Name : this compound
  • CAS Number : 908007-17-0

The primary mechanism of action for this compound involves its azide group engaging in azide-alkyne cycloaddition reactions , a form of click chemistry. This reaction allows for the selective labeling of biomolecules such as proteins and nucleic acids. The resulting triazole linkage formed during this reaction is stable and facilitates the attachment of biotin to various biomolecules, which can then be detected using avidin or streptavidin conjugates.

1. Bioconjugation Applications

This compound is extensively utilized in bioconjugation processes:

  • Click Chemistry : The azide group enables the compound to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), making it ideal for attaching biotin to various biomolecules.

2. Cellular Effects

The compound's interaction with cellular components can lead to:

  • Intracellular Labeling : It facilitates the study of cellular processes by allowing researchers to label specific proteins or nucleic acids within cells.

3. Neuroscience Research

In neuroscience:

  • It is used for neuronal tracing and mapping neural circuits due to its ability to penetrate cellular membranes and label neurons effectively.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2021)Demonstrated the efficacy of N-(3-Azidopropyl)-5-(2-oxo...) in labeling neuronal pathways in live animals using fluorescence microscopy.
Lee et al. (2020)Explored the use of this compound in bioconjugation for drug delivery systems targeting cancer cells.
Kim et al. (2022)Investigated the stability and reactivity of the azide group under physiological conditions, confirming its suitability for in vivo applications.

Advantages of Using N-(3-Azidopropyl)-5-(2-oxo...)

  • High Specificity : The click chemistry approach allows for precise targeting and labeling.
  • Versatility : Applicable in various fields including biochemistry, molecular biology, and medical diagnostics.
  • Stable Linkage : The triazole bond formed is stable under physiological conditions.

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